Pyrazolo[1,5-a]pyridine-3,5-diamine Pyrazolo[1,5-a]pyridine-3,5-diamine
Brand Name: Vulcanchem
CAS No.: 340961-91-3
VCID: VC16008410
InChI: InChI=1S/C7H8N4/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H,8-9H2
SMILES:
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

Pyrazolo[1,5-a]pyridine-3,5-diamine

CAS No.: 340961-91-3

Cat. No.: VC16008410

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-a]pyridine-3,5-diamine - 340961-91-3

Specification

CAS No. 340961-91-3
Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name pyrazolo[1,5-a]pyridine-3,5-diamine
Standard InChI InChI=1S/C7H8N4/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H,8-9H2
Standard InChI Key DIMNHIMUPFMCQG-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=C(C=N2)N)C=C1N

Introduction

Structural and Electronic Characteristics

The pyrazolo[1,5-a]pyridine system consists of a five-membered pyrazole ring fused to a six-membered pyridine ring. The 3,5-diamine substitution pattern introduces two primary amine groups at positions 3 and 5, which participate in hydrogen bonding and coordinate with metal ions. Key structural features include:

  • Ring Fusion Geometry: The pyrazole nitrogen atoms at positions 1 and 2 create a conjugated π-system with the pyridine ring, enhancing aromatic stability .

  • Tautomerism: The amine groups facilitate tautomeric shifts, influencing reactivity. For example, the 3-amino group may adopt imino forms under acidic conditions .

  • Electron Density Distribution: Density functional theory (DFT) calculations on analogous systems reveal localized electron density at the pyridine nitrogen, making it susceptible to electrophilic substitution .

Structural analyses of related compounds, such as pyrazolo[1,5-a]pyrimidines, demonstrate that X-ray crystallography reliably resolves bond lengths and angles. For instance, the C–N bond lengths in the pyrazole ring typically range from 1.32–1.38 Å, while pyridine C–C bonds average 1.40 Å .

Synthetic Strategies

Cycloannulation Reactions

Base-mediated [3+2] cycloadditions represent a cornerstone for constructing the pyrazolo[1,5-a]pyridine core. A notable method involves reacting 1-aminopyridinium salts with electrophilic partners:

  • With (E)-β-Iodovinyl Sulfones: Treatment of 1-aminopyridinium iodide with (E)-β-iodovinyl sulfones in the presence of K₂CO₃ yields 2-substituted pyrazolo[1,5-a]pyridines via tandem cycloannulation-desulfonylation (65–89% yields) .

  • With Acetylenes: Cycloaddition of 1-aminopyridinium salts with dimethyl acetylenedicarboxylate (DMAD) in acetonitrile produces 7-deutero analogs under basic D₂O conditions, demonstrating regioselectivity >95% .

Table 1: Representative Cycloannulation Conditions

ElectrophileBaseSolventTemperatureYield (%)
(E)-β-Iodovinyl sulfoneK₂CO₃DMF80°C72–89
DMADK₂CO₃/D₂OMeCN80°C70

Functionalization of Preformed Cores

Post-synthetic modification of the diamine groups enables diversification:

  • Acylation: Reacting with acyl chlorides introduces amide functionalities, enhancing solubility .

  • Metal Coordination: The amines act as bidentate ligands, forming complexes with Cu(II) or Fe(III) for catalytic applications .

Physicochemical Properties

Experimental data for pyrazolo[1,5-a]pyridine-3,5-diamine remain limited, but inferences from analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor aqueous solubility due to aromatic stacking .

  • Acidity/Basicity: The pyridine nitrogen (pKa ~4.5) protonates under acidic conditions, while the amine groups (pKa ~9–10) deprotonate in basic media .

  • Spectroscopic Signatures:

    • ¹H NMR: Pyrazole protons resonate at δ 7.2–8.1 ppm, while pyridine protons appear upfield (δ 6.5–7.0 ppm) .

    • IR: N–H stretches (3350–3450 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) dominate .

Applications in Medicinal Chemistry

Kinase Inhibition

Pyrazolo[1,5-a]pyridine derivatives exhibit nanomolar affinity for kinases like CDK2 and EGFR. The 3,5-diamine motif enhances hydrogen bonding with ATP-binding pockets:

  • CDK2 Inhibition: Analogous pyrazolo[1,5-a]pyrimidines show IC₅₀ values of 2.2 μM, comparable to roscovitine .

  • Antibacterial Activity: 5,7-Diaryl-substituted analogs demonstrate MIC values of 2.2–4.4 μM against S. aureus and E. coli, outperforming ciprofloxacin in select cases .

Table 2: Biological Activity of Selected Analogs

CompoundTargetIC₅₀/MIC (μM)Source
5-(p-MeO-Phe)-7-PhS. aureus2.2
3-CN-7-ClCDK23.8

Radiopharmaceuticals

The diamine groups facilitate chelation of radioisotopes (e.g., ⁶⁸Ga, ⁹⁹mTc) for imaging applications. A ⁹⁹mTc-labeled derivative showed >90% uptake in tumor xenografts .

Challenges and Future Directions

  • Regioselectivity: Competing pathways during cycloadditions necessitate precise control via base selection and temperature .

  • Scalability: Current methods suffer from moderate yields (≤80%); flow chemistry could improve efficiency .

  • Toxicity Profiling: No in vivo data exist for the diamine congener, though related compounds show low cytotoxicity (CC₅₀ > 50 μM) .

Future research should prioritize deuterium labeling (via H/D exchange ) for metabolic studies and covalent inhibitor design via sulfonyl chloride intermediates.

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